An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Boc-3-amino-2-hydroxypropanoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Boc-3-amino-2-hydroxypropanoate
Introduction: The Strategic Importance of a Versatile Chiral Building Block
Methyl N-Boc-3-amino-2-hydroxypropanoate, a chiral β-amino acid derivative, represents a cornerstone in the edifice of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a hydroxyl group at the C2 position and a Boc-protected amine at the C3 position, offers a trifecta of synthetic advantages: a modifiable hydroxyl group, a stable yet readily cleavable protecting group, and a reactive methyl ester. These attributes make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of peptidomimetics, therapeutic peptides, and small molecule drugs. This guide provides an in-depth exploration of its physicochemical properties, offering both theoretical understanding and practical experimental insights for researchers and drug development professionals.
Molecular and Physicochemical Profile
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical characteristics of Methyl N-Boc-3-amino-2-hydroxypropanoate.
| Property | Value | Source |
| Chemical Name | Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | [1] |
| CAS Number | 113525-87-4 | [1] |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid or oil (predicted) | [4] |
| Boiling Point | 354.3 ± 32.0 °C (Predicted) | [4] |
| Density | 1.082 g/mL at 25 °C (Predicted for a similar compound) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water (Predicted for a similar compound) | [4] |
| pKa | 10.70 ± 0.46 (Predicted for a similar compound) | [4] |
Synthesis and Structural Elucidation: A Practical Approach
The most common and practical route to Methyl N-Boc-3-amino-2-hydroxypropanoate involves the N-protection of its corresponding free amine, which is commercially available as the hydrochloride salt (Methyl 3-amino-2-hydroxypropanoate hydrochloride, CAS: 186393-00-0).[5]
Synthetic Workflow: From Precursor to Product
The following diagram illustrates the straightforward synthetic pathway for the N-Boc protection of Methyl 3-amino-2-hydroxypropanoate.
Caption: Synthetic workflow for the preparation of Methyl N-Boc-3-amino-2-hydroxypropanoate.
Experimental Protocol: N-Boc Protection
This protocol is based on established methods for the N-Boc protection of amino esters.[][7]
-
Dissolution of Starting Material: In a round-bottom flask, suspend Methyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Cool the suspension to 0 °C in an ice bath and add a base, such as triethylamine (TEA) (1.1 eq) or an aqueous solution of sodium bicarbonate (NaHCO₃), dropwise with stirring. The purpose of the base is to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
If an organic base like TEA was used, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
If an inorganic base was used, separate the organic layer and wash with brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl N-Boc-3-amino-2-hydroxypropanoate.
Spectroscopic Characterization: Deciphering the Molecular Signature
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) |
| Methylene Protons (-CH₂-NHBoc) | ~3.2-3.5 | Multiplet (m) |
| Methyl Ester (-OCH₃) | ~3.7-3.8 | Singlet (s) |
| Methine Proton (-CH(OH)-) | ~4.0-4.2 | Multiplet (m) |
| Hydroxyl Proton (-OH) | Broad singlet, variable | Singlet (s) |
| Amide Proton (-NH-) | ~5.0-5.5 | Broad singlet or triplet |
The signals for the methylene and methine protons will likely be complex due to diastereotopicity and coupling to each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc Methyls (-C(CH₃)₃) | ~28 |
| Methylene Carbon (-CH₂-NHBoc) | ~45-50 |
| Methyl Ester Carbon (-OCH₃) | ~52 |
| Methine Carbon (-CH(OH)-) | ~70-75 |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 |
| Boc Carbonyl (-NH-C=O) | ~156 |
| Ester Carbonyl (-C=O-OCH₃) | ~170-175 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500-3200 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Ester) | ~1740 |
| C=O Stretch (Carbamate) | ~1690 |
| C-O Stretch | 1250-1000 |
Stability and Reactivity: A Chemist's Perspective
The stability of Methyl N-Boc-3-amino-2-hydroxypropanoate is largely dictated by the Boc protecting group. The Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[] This chemical robustness allows for selective manipulation of other functional groups within the molecule.
However, the Boc group is labile under acidic conditions.[7] This property is intentionally exploited for its removal during synthetic sequences. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
Applications in Research and Drug Development
β-amino acids and their derivatives, such as Methyl N-Boc-3-amino-2-hydroxypropanoate, are of significant interest in pharmaceutical and medicinal chemistry. They serve as crucial building blocks for the synthesis of:
-
Peptidomimetics: Incorporation of β-amino acids into peptide chains can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.
-
Biologically Active Small Molecules: The chiral nature and functional group array of this compound make it an ideal starting material for the synthesis of complex natural products and their analogues.
-
Novel Therapeutics: Derivatives of β-amino acids have shown a wide range of biological activities, including antimicrobial and anticancer properties.
Safety and Handling
While specific safety data for Methyl N-Boc-3-amino-2-hydroxypropanoate is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the data for the hydrochloride precursor, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl N-Boc-3-amino-2-hydroxypropanoate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined structure and the predictable reactivity of its functional groups make it a reliable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering a solid foundation for its effective use in the laboratory.
References
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National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
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